molecular formula C14H19NO5 B300112 [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol

[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol

Cat. No. B300112
M. Wt: 281.3 g/mol
InChI Key: VUAUXYNDYVDJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol, also known as NITD-008, is a synthetic compound that has been identified as a potential antiviral agent. It was first synthesized in 2009 by a team of scientists led by Dr. Yi Shi at the Shanghai Institute of Materia Medica. Since then, NITD-008 has been the subject of numerous studies and has shown promising results in the treatment of viral infections.

Mechanism of Action

[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol inhibits viral replication by binding to the active site of the viral RNA polymerase. This prevents the enzyme from synthesizing new viral RNA, thereby blocking viral replication. [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol has been shown to be highly selective for viral RNA polymerases, with little or no activity against human RNA polymerases.
Biochemical and Physiological Effects
[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in the body. In addition to its antiviral properties, [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol is its broad-spectrum activity against a wide range of viruses. This makes it a potentially useful tool for studying the biology of viral infections and for developing new antiviral therapies. However, one limitation of [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol is that it is a synthetic compound and may not accurately reflect the complexity of natural viral infections.

Future Directions

There are several potential future directions for research on [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol. One area of interest is the development of combination therapies that include [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol and other antiviral agents. Another area of interest is the study of the mechanism of action of [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol and the development of new compounds that target the viral RNA polymerase. Finally, there is interest in using [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol as a tool for studying the biology of viral infections and for developing new antiviral therapies.

Synthesis Methods

The synthesis of [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol involves several steps, including the reaction of 4-isopropylphenylboronic acid with 2,3-dibromo-1,4-dioxane to form 5-(4-isopropylphenyl)-2,3-dibromo-1,4-dioxane. This compound is then treated with sodium nitrite and acetic acid to form the nitro compound, which is subsequently reduced to [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol using sodium borohydride.

Scientific Research Applications

[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol has been extensively studied for its antiviral properties. It has been shown to have activity against a wide range of viruses, including dengue virus, Zika virus, and Ebola virus. In vitro studies have demonstrated that [5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol inhibits viral replication by targeting the viral RNA polymerase, an essential enzyme for viral replication.

properties

Product Name

[5-Nitro-2-(4-isopropylphenyl)-1,3-dioxan-5-yl]methanol

Molecular Formula

C14H19NO5

Molecular Weight

281.3 g/mol

IUPAC Name

[5-nitro-2-(4-propan-2-ylphenyl)-1,3-dioxan-5-yl]methanol

InChI

InChI=1S/C14H19NO5/c1-10(2)11-3-5-12(6-4-11)13-19-8-14(7-16,9-20-13)15(17)18/h3-6,10,13,16H,7-9H2,1-2H3

InChI Key

VUAUXYNDYVDJQE-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2OCC(CO2)(CO)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2OCC(CO2)(CO)[N+](=O)[O-]

Origin of Product

United States

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